7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromo group at the 7th position and a fluoroethyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the bromo and fluoroethyl groups. Key steps include:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromo group at the 7th position using brominating agents such as N-bromosuccinimide (NBS).
Fluoroethylation: The fluoroethyl group is introduced via nucleophilic substitution reactions using reagents like 2-fluoroethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing inhibitors of specific enzymes and receptors.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the fluoroethyl group but shares the core structure.
N-(2-Fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the bromo group but includes the fluoroethyl substitution.
Uniqueness: 7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both the bromo and fluoroethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential as a versatile scaffold in drug design .
Properties
Molecular Formula |
C8H8BrFN4 |
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Molecular Weight |
259.08 g/mol |
IUPAC Name |
7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H8BrFN4/c9-7-2-1-6-8(11-4-3-10)12-5-13-14(6)7/h1-2,5H,3-4H2,(H,11,12,13) |
InChI Key |
PXEAFOJEWGTAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Br)NCCF |
Origin of Product |
United States |
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